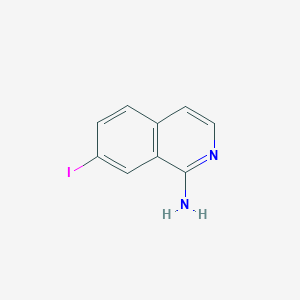

7-Iodoisoquinolin-1-amine

Description

Strategic Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are a cornerstone of modern organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. chemrj.orgfrontiersin.orgijarst.in These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic chemistry. ijarst.inopenmedicinalchemistryjournal.com Their prevalence is particularly notable in medicinal chemistry; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.com The significance of these compounds stems from their diverse chemical properties, including the ability to engage in hydrogen bonding, coordinate with metal ions, and participate in various chemical reactions, which makes them invaluable scaffolds in drug design and the development of functional materials. chemrj.orgopenmedicinalchemistryjournal.com

The structural diversity of nitrogen heterocycles allows for extensive chemical modifications to fine-tune their biological and physical properties. chemrj.orgmsesupplies.com This adaptability has made them essential building blocks in the synthesis of a wide array of products, from life-saving drugs to advanced polymers and crop protection agents. msesupplies.comopenmedicinalchemistryjournal.com Consequently, the development of novel and efficient synthetic methods for preparing and functionalizing nitrogen heterocycles remains an area of intense research interest. frontiersin.org

Evolution of Synthetic Strategies for Isoquinoline (B145761) Scaffolds

The isoquinoline framework is a prominent structural motif within the family of nitrogen heterocycles, found in numerous alkaloids and pharmacologically active compounds. nih.govbohrium.com Over the years, several classical methods have been established for the synthesis of the isoquinoline core. These include:

Bischler-Napieralski Reaction: First discovered in 1893, this reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates in acidic conditions to yield 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com It is particularly effective for arenes bearing electron-donating groups. nrochemistry.comjk-sci.com

Pictet-Spengler Reaction: This reaction, reported in 1911, condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comnrochemistry.com It is considered a special case of the Mannich reaction and is widely used in the synthesis of alkaloids. wikipedia.orgnih.gov

Pomeranz-Fritsch Reaction: Also dating back to 1893, this method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. organicreactions.orgdrugfuture.comwikipedia.org A modification by Schlittler and Müller uses benzylamines and glyoxal (B1671930) semiacetal as starting materials. drugfuture.comacs.org

While these traditional methods are still in use, modern organic synthesis has seen the development of new strategies. nih.gov These often involve transition-metal-catalyzed reactions, such as cross-coupling and C-H activation, which offer greater efficiency, selectivity, and functional group tolerance, enabling the construction of complex and diversely substituted isoquinoline derivatives. nih.govacs.orgrsc.org

The Unique Role of Halogenated Isoquinolines as Versatile Synthetic Precursors

Halogenated isoquinolines are exceptionally valuable intermediates in organic synthesis. The presence of a halogen atom (such as iodine, bromine, or chlorine) on the isoquinoline ring provides a reactive handle for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. acs.orgmdpi.com The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl, often allowing for selective functionalization. mdpi.com

Reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings enable the formation of new carbon-carbon bonds, allowing for the introduction of aryl, alkynyl, and other organic fragments at specific positions on the isoquinoline core. acs.org This strategic functionalization is crucial for building molecular complexity and for synthesizing targeted molecules with specific biological or material properties. acs.org For instance, 4-haloisoquinolines are often used as starting materials in the synthesis of compounds with important pharmacological activity. acs.org The ability to selectively introduce a halogen and then replace it with a desired substituent makes halogenated isoquinolines powerful and versatile building blocks in medicinal chemistry and drug development. nih.govnih.gov

Research Context of 7-Iodoisoquinolin-1-amine: A Case Study in Directed Functionalization

The compound this compound serves as a prime example of a strategically designed synthetic building block. sigmaaldrich.commolport.comresearchgate.net Its structure incorporates three key features: the isoquinoline scaffold, an amine group at the C1 position, and an iodine atom at the C7 position. This specific arrangement of functional groups allows for directed and sequential chemical modifications.

The amine group at the C1 position is a common feature in bioactive molecules and can act as a directing group or be further functionalized. molport.com The iodine atom at the C7 position is a versatile precursor for cross-coupling reactions. nih.gov This allows chemists to introduce a wide variety of substituents at this specific location on the isoquinoline ring system. For example, a similar intermediate, 3-amino-4-fluoro-7-iodoisoquinoline, was synthesized by treating a 7-(trimethylsilyl)isoquinoline derivative with iodine monochloride to achieve 7-iododesilylation. nih.gov

The strategic placement of the iodo group allows for its selective reaction, leaving other positions on the molecule untouched. This is critical in multi-step syntheses of complex target molecules. An example of such a strategy is seen in the synthesis of cortistatin alkaloids, where a 1-chloro-7-iodoisoquinoline (B8798932) derivative was used as a key building block to introduce the isoquinoline moiety at a late stage. harvard.edu Similarly, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been used to synthesize a range of isoquinoline-1-carboxamides. mdpi.com

In essence, this compound is not typically an end product itself, but rather a highly valuable intermediate. It is designed for chemists to exploit the differential reactivity of its functional groups, enabling the controlled and precise construction of more complex and often biologically active isoquinoline derivatives. The synthesis and use of such compounds highlight the sophisticated strategies employed in modern organic chemistry to achieve molecular diversity and to access novel chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

7-iodoisoquinolin-1-amine |

InChI |

InChI=1S/C9H7IN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) |

InChI Key |

GMTFSVHAEOWWTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)I |

Origin of Product |

United States |

Methodologies for the Synthesis of 7 Iodoisoquinolin 1 Amine and Its Core Derivatives

Foundational Approaches to Isoquinoline (B145761) Ring Construction

The assembly of the isoquinoline nucleus is a cornerstone of synthetic organic chemistry, with a variety of methods developed over the years. These can be broadly categorized into classical and modern annulation protocols.

Classical methods for isoquinoline synthesis often involve the cyclization of appropriately substituted phenylethylamine precursors. These well-established reactions have been fundamental to the field for over a century.

Classical Annulation Protocols:

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamine using a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline (B110456), which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.orgiust.ac.ir

Pictet–Spengler Reaction: In this method, a β-phenylethylamine undergoes condensation with an aldehyde or ketone to form an imine, which then cyclizes in the presence of an acid catalyst to produce a tetrahydroisoquinoline. wikipedia.orgiust.ac.ir

Pomeranz–Fritsch Reaction: This synthesis utilizes the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to directly form the isoquinoline ring. wikipedia.orgiust.ac.ir

Pictet–Gams Reaction: A variation of the Bischler-Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamine, which undergoes cyclization and dehydration in a single step to yield the isoquinoline. wikipedia.orgrsc.org

Modern Annulation Protocols: Recent advancements have focused on developing more efficient and versatile methods, often employing transition-metal catalysis to construct the isoquinoline framework. mdpi.commdpi.com

Transition-Metal-Catalyzed Annulations: These methods have become powerful tools for isoquinoline synthesis. For instance, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com Rhodium-catalyzed annulation of primary benzylamines with α-diazo compounds is another effective method. organic-chemistry.org

[4+2] Intermolecular Annulations: The construction of the isoquinolone skeleton can be achieved through the [4+2] intermolecular annulation of ortho-halobenzamides with alkynes via C-X/N-H activation, catalyzed by nickel complexes. mdpi.com

Microwave-Assisted Radical Cyclization: A metal-free, microwave-assisted radical cyclization of vinyl isonitriles with alcohols can produce hydroxyl-containing isoquinolines. rsc.org

| Protocol | General Description | Key Features |

|---|---|---|

| Bischler–Napieralski | Cyclodehydration of β-phenylethylamines | Forms 3,4-dihydroisoquinolines; requires subsequent oxidation |

| Pictet–Spengler | Condensation and cyclization of β-phenylethylamines with aldehydes/ketones | Forms tetrahydroisoquinolines |

| Pomeranz–Fritsch | Reaction of benzaldehydes with aminoacetoaldehyde diethyl acetals | Directly forms the isoquinoline ring |

| Transition-Metal-Catalyzed Annulation | Palladium or Rhodium-catalyzed C-H activation and annulation | High efficiency and regioselectivity; milder reaction conditions mdpi.comorganic-chemistry.org |

The introduction of substituents at specific positions on the isoquinoline ring is crucial for modulating the biological activity of the resulting compounds. Transition-metal-catalyzed direct C-H functionalization has emerged as a sustainable and efficient strategy for this purpose. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, making it more atom- and step-economical. nih.gov

Various positions on the isoquinoline core can be targeted for functionalization. For instance, methods have been developed for the site-selective introduction of functional groups at almost all positions of the quinoline (B57606) and isoquinoline rings. nih.govthieme-connect.de The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions.

Design and Implementation of Synthetic Routes to Iodoisoquinolines

The synthesis of iodoisoquinolines can be approached through various strategies, including the direct iodination of a pre-formed isoquinoline ring system.

Direct C-H iodination is an attractive method for the synthesis of iodo-substituted heterocycles. rsc.org This can be achieved through electrophilic iodination or iodine-mediated cyclization reactions.

Electrophilic substitution on the isoquinoline nucleus generally occurs on the more electron-rich benzene (B151609) ring rather than the pyridine (B92270) ring. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8, which is rationalized by the greater stability of the resulting cationic intermediate. quimicaorganica.org

A convenient and highly regioselective method for the iodination of isoquinoline compounds involves the use of N-Iodosuccinimide (NIS) in trifluoromethanesulfonic acid (TfOH) as the solvent, which can lead to the formation of 5-iodoisoquinoline (B1339040) in good yields. researchgate.net The regioselectivity of iodination can also be influenced by the reaction conditions and the substituents already present on the isoquinoline ring. For example, a radical-based direct C-H iodination protocol has been developed that shows C4 selectivity for isoquinoline. rsc.org

| Reagent/Conditions | Position of Iodination | Proposed Mechanism | Reference |

|---|---|---|---|

| NIS/TfOH | C5 | Electrophilic | researchgate.net |

| K₂S₂O₈/NaI/MnSO₄ | C4 | Radical | rsc.org |

Iodine can also be employed to mediate the cyclization of acyclic precursors to form the isoquinoline ring system with concomitant iodination.

One such method is the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide (B81097) aromatics. nih.gov This reaction, using iodine or other iodine donors like the Barluenga reagent (Py₂IBF₄/HBF₄) or NIS, produces highly substituted 4-iodoisoquinolines in good to high yields. nih.gov The reaction is thought to proceed through an iodonium (B1229267) ion intermediate followed by nucleophilic attack of the azide and subsequent elimination of nitrogen gas. nih.gov This methodology tolerates a range of electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

Another approach is the iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines. organic-chemistry.org This method provides a route to substituted quinolines and can be adapted for isoquinoline synthesis under mild conditions, using molecular iodine as an environmentally benign catalyst. organic-chemistry.org The reaction likely proceeds via iodine activation, electrophilic cyclization, and subsequent oxidation. organic-chemistry.org

Introduction of Iodine via Precursor Transformation (e.g., Desilylation, Halogen Exchange)

The introduction of iodine onto the isoquinoline scaffold is a critical step that can be achieved through the transformation of a pre-functionalized precursor. Hypervalent iodine reagents are notably employed in such transformations. For instance, phenyliodine bis(trifluoroacetate) (PIFA) can act as an oxidant in the intramolecular oxidative cyclization of ketoximes with alkenes to furnish isoquinoline N-oxides, which are precursors to the isoquinoline core nih.gov. While direct iodination methods exist, halogen exchange reactions represent a common and effective strategy. This involves the conversion of a more readily available halogenated or organometallic precursor (e.g., a bromo-, chloro-, or stannylated isoquinoline) into the desired iodo-derivative. Copper-catalyzed radioiodination, for example, facilitates a nucleophilic attack of radioactive iodine on a Cu-aryl halide complex, a technique adaptable for non-radioactive syntheses mdpi.com. The preparation of hypervalent iodine precursors often involves the oxidation of an iodoarene or an exchange with an organometallic species like stannylated or boronated compounds nih.govresearchgate.net.

Strategies for Introducing the Amino Functionality at C1 of Iodoisoquinolines

Once the 7-iodo-isoquinoline core is established, the introduction of an amino group at the C1 position is the subsequent key transformation. This can be approached through direct amination of a suitable precursor or via sequential functionalization.

Various protocols exist for the amination of halogenated heterocycles, which are applicable to 7-iodoisoquinolines. A mild, metal-free method involves the reaction of isoquinoline N-oxides with amines in the presence of triflic anhydride (B1165640) as an activating agent to yield 1-aminoisoquinolines researchgate.net. This approach is effective for a range of alkyl, aryl, and dialkyl amines researchgate.net. Another powerful technique is the Smiles rearrangement, which has been successfully used to synthesize 7-aminocoumarins from 7-hydroxycoumarins nih.gov. This strategy involves an intramolecular nucleophilic aromatic substitution and could be adapted for isoquinoline systems, providing a transition-metal-free pathway to C-N bond formation nih.gov.

A sequential approach is often the most practical route for synthesizing polysubstituted isoquinolines like 7-Iodoisoquinolin-1-amine. This strategy involves the synthesis of an isoquinoline core, followed by the stepwise introduction of the iodo and amino groups. For example, a 7-chloroquinoline can be synthesized and subsequently converted to other 7-substituted derivatives through palladium-catalyzed cross-coupling reactions researchgate.net. Following the introduction of the iodine at C7, the C1 position could be functionalized. Alternatively, one could start with an isoquinoline-N-oxide, introduce the amino group at C1 as described previously, and then perform a halogenation at the C7 position. The choice of sequence depends on the compatibility of the functional groups with the reaction conditions required for each step.

Catalytic Systems in the Synthesis of Iodinated and Aminated Isoquinolines

The synthesis of the isoquinoline skeleton itself is heavily reliant on catalytic systems, which can be broadly divided into transition metal-catalyzed reactions and metal-free methodologies.

Transition metals play a pivotal role in modern organic synthesis, enabling the efficient construction of complex heterocyclic frameworks like isoquinolines. researchgate.netacs.org Catalysts based on rhodium, palladium, copper, ruthenium, and iridium are frequently employed.

Rhodium (Rh): Rh(III)-catalyzed systems are effective for coupling and cyclization cascade reactions. For instance, the reaction of arylimidates with diazo compounds proceeds via intermolecular C-C bond formation followed by intramolecular C-N bond formation to give isoquinolines and isoquinolin-3-ols without the need for an external oxidant acs.org. Another rhodium(III)-catalyzed method involves the one-pot, three-component reaction of N-methoxybenzamide, an α-diazoester, and an alkyne researchgate.net.

Palladium (Pd) and Copper (Cu): Palladium and copper are often used in tandem. One such process involves a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines in excellent yields organic-chemistry.org. Copper(II) halides can also mediate the cyclization of 2-alkynylbenzaldehyde O-methyl oximes to produce 4-haloisoquinolines, which can then undergo palladium-catalyzed cross-coupling reactions to introduce further diversity acs.org.

Ruthenium (Ru): Ruthenium(II) catalysts can facilitate the C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides, using the free amine as a directing group to produce isoquinolines without an external oxidant organic-chemistry.org.

Cobalt (Co): Air-stable cobalt catalysts have been used for the annulation of azines with alkynes via sequential C-H/N-N bond activation, offering a highly atom-economical route to isoquinolines researchgate.net.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rh(III) | C-H Activation / Annulation | Oxidant-free, couples arylimidates and diazo compounds. | acs.org |

| Pd(0) / Cu(I) | Coupling / Cyclization | One-pot synthesis from o-iodobenzaldehyde derivatives and acetylenes. | organic-chemistry.org |

| CuX₂ | Electrophilic Cyclization | Forms 4-haloisoquinolines from 2-alkynylbenzaldehyde O-methyl oximes. | acs.org |

| Ru(II) | C-H Functionalization / Annulation | Uses free amine as a directing group; oxidant-free. | organic-chemistry.org |

| Co(III) | C-H Activation / Cyclization | Utilizes benzimidates and vinylene carbonate. | researchgate.net |

In response to the demand for more sustainable synthetic practices, metal-free and organocatalytic methods for isoquinoline synthesis have gained prominence nih.gov. These approaches avoid the cost and potential toxicity associated with transition metals.

One notable metal-free method involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to provide 3-aryl isoquinolines in a straightforward manner organic-chemistry.org. Photoredox catalysis offers another green alternative, using visible light to induce radical cyclization reactions nih.govrsc.org. For example, a photo-induced carbamoyl radical cascade amidation/cyclization of N-(methacryloyl)benzamide with oxamic acids has been developed to synthesize amide-functionalized isoquinoline derivatives under mild conditions rsc.org. Additionally, reactions utilizing hypervalent iodine reagents, such as the previously mentioned PIFA-mediated cyclization, represent an important class of metal-free transformations for constructing the isoquinoline core nih.gov.

| Methodology | Reagents / Conditions | Key Features | Reference |

|---|---|---|---|

| Base-Promoted Condensation | LiN(SiMe₃)₂ / Cs₂CO₃ | Reacts 2-methyl-arylaldehydes with benzonitriles. | organic-chemistry.org |

| Photoredox Catalysis | 4CzIPN (photosensitizer), visible light | Radical-mediated cascade amidation/cyclization. | rsc.org |

| Hypervalent Iodine-Mediated | PIFA, TFE (solvent) | Oxidative cyclization of ketoximes with alkenes. | nih.gov |

| Radical Cyclization | Microwave-assisted, vinyl isonitriles and alcohols | Features high atom economy and efficiency. | nih.gov |

Green Chemistry Principles in the Development of this compound Syntheses

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of complex heterocyclic compounds like this compound. Traditional synthetic routes for isoquinoline derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. rsc.orgnih.gov In contrast, modern synthetic strategies are increasingly focused on minimizing environmental impact by improving atom economy, utilizing safer solvents, employing catalytic methods, and reducing energy consumption. nih.gov

The development of greener syntheses for this compound and its core derivatives is driven by the twelve principles of green chemistry. These principles provide a framework for designing chemical processes that are more environmentally benign. Key considerations in this context include maximizing the incorporation of all materials used in the process into the final product (atom economy), using and generating substances that possess little to no toxicity, and designing energy-efficient processes. nih.govprimescholars.com

Atom Economy in Synthetic Design

Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comnih.gov For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Green Chemistry Implication |

|---|---|---|---|

| Addition Reaction (e.g., Diels-Alder) | A + B → C | 100% | Highly efficient, minimal waste. jocpr.comnih.gov |

| Rearrangement Reaction | A → B | 100% | All atoms of the reactant are conserved in the product. |

| Substitution Reaction | A-B + C → A-C + B | < 100% | Generates stoichiometric byproducts (B). |

| Elimination Reaction | A-B → A + B | < 100% | Generates byproducts. |

Safer Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even conducting reactions in the absence of a solvent. rsc.org Aqueous-medium synthesis is particularly attractive due to the low cost, non-toxicity, and non-flammability of water. rsc.org

Recent advancements in the synthesis of isoquinoline derivatives have demonstrated the feasibility of using greener solvents. For example, metal-free protocols for the synthesis of aminated isoquinolines have been successfully carried out in water. rsc.org Furthermore, the use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption, contributing to a more sustainable process. nih.gov

| Solvent | Key Properties | Green Chemistry Advantages | Potential Application in this compound Synthesis |

|---|---|---|---|

| Water | Non-toxic, non-flammable, readily available | Highly sustainable, reduces environmental pollution. | Cyclization and amination steps. rsc.org |

| Ethanol | Renewable, biodegradable, lower toxicity than many organic solvents | Can be derived from biomass, less hazardous. | Purification and as a reaction medium. |

| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Reduces the need for organic solvents in extractions and reactions. | Extraction and purification of intermediates. |

| Ionic Liquids | Low vapor pressure, tunable properties | Can be designed to be non-volatile and recyclable. | Catalytic reactions for the formation of the isoquinoline ring. |

Catalysis and Energy Efficiency

Catalytic reactions are preferred over stoichiometric ones because catalysts can facilitate reactions in small quantities and can often be recycled and reused, thus reducing waste. nih.gov The development of novel catalytic systems, including biocatalysis and nanocatalysis, is a key area of green chemistry research. nih.gov For the synthesis of isoquinoline derivatives, a variety of catalytic methods have been developed, including those that are metal-free or use recyclable catalysts. nih.gov

Energy efficiency is another important principle of green chemistry. Synthetic methods that can be conducted at ambient temperature and pressure are preferred as they reduce energy consumption. nih.gov The use of alternative energy sources, such as microwave and ultrasound, can also lead to more energy-efficient processes by significantly reducing reaction times. nih.gov While specific catalytic and energy-efficient methods for this compound are not extensively documented, the principles applied to the broader class of isoquinolines are directly relevant. For instance, a copper-catalyzed amination of a halo-isoquinoline could be a potential route to the target molecule, offering a more sustainable alternative to classical methods. nih.gov

Reactivity and Advanced Chemical Transformations of 7 Iodoisoquinolin 1 Amine

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The carbon-iodine bond at the 7-position of the isoquinoline (B145761) core is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond, compared to aryl bromides or chlorides, often allows for milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For 7-iodoisoquinolin-1-amine, these reactions provide a means to introduce a wide variety of substituents at the C7 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. snnu.edu.cngoogle.com The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, the commercial availability of a diverse range of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov For a substrate like this compound, this reaction would enable the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C7 position, significantly expanding its structural diversity. While specific examples for this compound are not extensively documented in the literature, the reaction of a structurally similar compound, 8-iodoquinolin-4(1H)-one, with a benzothiadiazole bispinacol boronic ester has been reported to proceed rapidly. researchgate.net

Illustrative Suzuki-Miyaura Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | SPhos | K₂CO₃ | THF/H₂O | 100 | High (expected) |

| This compound | Pyrimidine-5-boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High (expected) |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of similar aryl iodides. beilstein-journals.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.govnih.gov This reaction would allow for the introduction of alkenyl substituents at the C7 position of the isoquinoline ring. The mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Illustrative Heck Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | Good (expected) |

| This compound | Styrene (B11656) | Pd EnCat® 40 | NaOAc | Ethanol | 140 (MW) | High (expected) |

Note: The data in this table is illustrative and based on typical conditions for Heck reactions of similar aryl iodides. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. snnu.edu.cn The Sonogashira coupling of this compound would yield 7-alkynylisoquinolin-1-amine derivatives, which are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems. wikipedia.orgresearchgate.net

Illustrative Sonogashira Reaction Conditions

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | High (expected) |

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | High (expected) |

Note: The data in this table is illustrative and based on typical conditions for Sonogashira reactions of similar aryl iodides. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of a carbon-nitrogen bond. libretexts.orgwikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. organic-chemistry.org For this compound, this transformation would involve the coupling of a primary or secondary amine at the C7 position. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand and a strong base. wikipedia.org The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Illustrative Buchwald-Hartwig Amination Conditions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High (expected) |

| This compound | Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | High (expected) |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of similar aryl iodides. beilstein-journals.org

Reactivity of the C1-Amino Group

The primary amino group at the C1 position of the isoquinoline ring is a key site for nucleophilic reactions, allowing for a variety of derivatizations.

The lone pair of electrons on the nitrogen atom of the C1-amino group makes it nucleophilic, enabling it to react with a range of electrophiles. This reactivity allows for the synthesis of a wide array of derivatives with modified properties.

The C1-amino group of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. masterorganicchemistry.comrsc.org This reaction is a common method for the introduction of a carbonyl group adjacent to the amino nitrogen. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Often, a base is added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. masterorganicchemistry.com The synthesis of N-acyl-7-nitroindolines, a related heterocyclic system, often involves the use of in situ generated acid chlorides. rsc.org

Illustrative Acylation Reaction Conditions

| Reactant 1 | Acylating Agent | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| This compound | Acetyl chloride | Pyridine (B92270) | Dichloromethane | 0 to RT | N-(7-Iodoisoquinolin-1-yl)acetamide |

| This compound | Benzoic anhydride (B1165640) | Triethylamine | THF | RT | N-(7-Iodoisoquinolin-1-yl)benzamide |

Note: The data in this table is illustrative and based on general procedures for the acylation of primary amines.

The amino group can also undergo N-alkylation with alkyl halides. However, the direct alkylation of primary amines can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. mdpi.comnih.govwikipedia.org Selective mono-alkylation can sometimes be achieved by using a large excess of the primary amine or through reductive amination. nih.gov

Exhaustive alkylation, typically with an excess of a methylating agent like methyl iodide, would lead to the formation of the quaternary ammonium salt, 7-iodo-1-(trimethylammonio)isoquinoline iodide. mdpi.com Quaternization of amino groups is a known modification for certain amino acids and peptides. nih.govbeilstein-journals.org

Illustrative Alkylation Reaction Conditions

| Reactant 1 | Alkylating Agent | Base | Solvent | Temperature (°C) | Major Product(s) |

|---|---|---|---|---|---|

| This compound | Methyl iodide (1 eq.) | K₂CO₃ | Acetonitrile (B52724) | Reflux | Mixture of N-methyl, N,N-dimethyl, and quaternary salt |

| This compound | Methyl iodide (excess) | KHCO₃ | Methanol | Reflux | 7-Iodo-1-(trimethylammonio)isoquinoline iodide |

Note: The data in this table is illustrative and based on general principles of amine alkylation. mdpi.comnih.gov

Transformations via Diazotization

The primary amino group at the C1 position of this compound is readily converted into a diazonium salt, which serves as a versatile intermediate for introducing a variety of functional groups onto the isoquinoline scaffold. masterorganicchemistry.comorganic-chemistry.orgbyjus.com This process, known as diazotization, typically involves treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. chemicalnote.com The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. organic-chemistry.org

Sandmeyer and Related Reactions: The Sandmeyer reaction provides a classic method for replacing the diazonium group with halides (Cl, Br) or a cyano group using copper(I) salts as catalysts. wikipedia.orgbyjus.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While the Sandmeyer reaction is a cornerstone of diazonium chemistry, related transformations can introduce other functionalities. For instance, treatment with potassium iodide allows for the introduction of an iodine atom, and heating in an aqueous acidic solution can yield the corresponding phenol. masterorganicchemistry.comorganic-chemistry.org

Balz-Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is employed. wikipedia.org This reaction involves the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt, which is typically prepared by treating the diazonium salt with tetrafluoroboric acid (HBF₄). masterorganicchemistry.comwikipedia.org Unlike the Sandmeyer reaction, this process does not require a metal catalyst and is believed to proceed through an aryl cation intermediate. wikipedia.org

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Sandmeyer Reaction (Chlorination) | CuCl, HCl | -Cl | wikipedia.orgnih.gov |

| Sandmeyer Reaction (Bromination) | CuBr, HBr | -Br | wikipedia.orgnih.gov |

| Sandmeyer Reaction (Cyanation) | CuCN, KCN | -CN | wikipedia.orgnih.gov |

| Iodination | KI | -I | masterorganicchemistry.comorganic-chemistry.org |

| Hydroxylation | H₂O, H⁺, heat | -OH | masterorganicchemistry.comorganic-chemistry.org |

| Balz-Schiemann Reaction (Fluorination) | 1. HBF₄ 2. heat | -F | wikipedia.org |

| Reduction (Deamination) | H₃PO₂ | -H | masterorganicchemistry.com |

Directed C-H Functionalization of the Isoquinoline Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds like isoquinoline. yale.edu The inherent reactivity of the C-H bonds in the isoquinoline core of this compound can be harnessed and directed by various functional groups, leading to regioselective transformations.

Transition metal catalysis is a cornerstone of modern C-H activation strategies. mdpi.com Metals such as palladium, rhodium, and ruthenium are frequently employed to activate otherwise inert C-H bonds. mdpi.com The regioselectivity of these reactions is often controlled by a directing group present on the substrate, which coordinates to the metal center and brings it into proximity with a specific C-H bond. mdpi.com

In the context of isoquinoline derivatives, the nitrogen atom of the ring or a substituent can act as a directing group. For instance, N-protected isoquinolones have been shown to undergo Co(III)-catalyzed C-H alkenylation. acs.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoates provides access to substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com While direct examples involving the amino group of this compound as a directing group are specific, the principles of directed C-H functionalization are broadly applicable to substituted isoquinolines. nih.govnih.gov The 8-aminoquinoline (B160924) moiety, a related scaffold, is a well-established and effective bidentate directing group for palladium-catalyzed C-H functionalization reactions. nih.gov

Radical-mediated reactions offer alternative pathways for C-H functionalization. These reactions can be initiated by various means, including the use of radical initiators or photochemical activation. Iodine-mediated radical reactions have been extensively explored for the functionalization of heterocycles. researchgate.net For example, a metal-free, one-pot oxidative triple functionalization of azaarenes with methyl arenes mediated by molecular iodine and TBHP has been developed for the synthesis of N-benzylated iodo(iso)quinolinones. researchgate.net

Photochemical transformations provide another avenue for generating radical intermediates under mild conditions. Tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline esters with maleic anhydride or acrylates has been reported, showcasing the utility of photochemical methods in isoquinoline chemistry. rsc.org These radical and photochemical approaches can potentially be applied to this compound to achieve novel C-H functionalizations, although specific examples are not extensively documented.

Intramolecular Cyclization and Cascade Reactions Initiated by Substituents

The substituents on the this compound scaffold can be strategically designed to participate in intramolecular cyclization and cascade reactions, leading to the construction of complex polycyclic systems. nih.govnih.govresearchgate.net These reactions are often initiated by the functional groups at the C1 and C7 positions.

For example, a substituent introduced at the C1-amino group or a group coupled to the C7-iodo position can be designed to react with another part of the isoquinoline core or with each other. Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have been used to synthesize various heterocycles. mdpi.com While not specific to this compound, these methodologies highlight the potential for designing cascade sequences. For instance, a Pd/Cu co-catalyzed cascade intermolecular β-C(sp³)–H arylation and C–N coupling reaction has been developed for the synthesis of 3,4-2H-quinolinone derivatives. mdpi.com

Intramolecular cyclizations can also be triggered by the inherent reactivity of the isoquinoline system. For example, multicomponent cascade cyclization reactions involving isoquinolin-1-amine have been used to synthesize selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov

Mechanistic Investigations and Computational Studies of 7 Iodoisoquinolin 1 Amine Chemistry

Experimental Techniques for Mechanistic Proof

Elucidating the precise reaction mechanism for transformations involving 7-Iodoisoquinolin-1-amine is critical for optimizing reaction conditions and extending the synthetic utility. While computational studies provide theoretical frameworks, experimental validation is indispensable. Techniques such as spectroscopic monitoring, isotope labeling, crossover experiments, and the use of radical scavengers are powerful tools to probe reaction intermediates, determine rate-limiting steps, and distinguish between different mechanistic pathways.

Spectroscopic Monitoring

In-situ spectroscopic monitoring allows for the real-time observation of the concentration of reactants, intermediates, and products throughout a chemical reaction. This data can provide invaluable insights into reaction kinetics and help identify transient species that are crucial to the reaction mechanism.

UV-Visible Spectroscopy: In palladium-catalyzed cross-coupling reactions, the different oxidation states of palladium (e.g., Pd(0), Pd(II)) and their complexes often exhibit distinct UV-Visible absorption spectra. By monitoring the reaction mixture over time, it is possible to observe the evolution of these species. For instance, in a hypothetical C-N coupling reaction with this compound, the appearance and disappearance of specific absorption bands could track the conversion of the initial Pd(0) catalyst through the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

A study on a related metallaphotoredox C-N coupling reaction demonstrated the utility of steady-state UV-vis spectroscopy. princeton.edu By irradiating a mixture of the nickel catalyst and the iridium photocatalyst, researchers could observe spectral changes indicating the formation of the active catalytic species, providing evidence for the initiation pathway. princeton.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR spectroscopy are powerful tools for monitoring reactions. For reactions involving this compound, 1H NMR can track the disappearance of the starting material and the appearance of the product. In palladium-catalyzed reactions employing phosphine (B1218219) ligands, 31P NMR is particularly useful for identifying different palladium-phosphine complexes that serve as intermediates in the catalytic cycle. For example, monitoring a reaction could reveal the resting state of the catalyst, which is the most stable intermediate in the cycle.

A mechanistic investigation into Pd-catalyzed C-N coupling reactions facilitated by organic bases used 31P NMR to identify the catalyst's resting state. By adding the organic base DBU to a solution containing the palladium precatalyst and the aryl halide, a new sharp resonance appeared, which was identical to a separately prepared base-bound oxidative addition complex, confirming its role in the catalytic cycle. nih.gov

Isotope Labeling

Isotope labeling is a definitive method for tracing the path of atoms and bonds throughout a reaction. By replacing an atom with one of its heavier isotopes (e.g., 1H with 2H (D), 12C with 13C, or 14N with 15N), chemists can follow the label's position in the products, providing unambiguous evidence for bond-forming and bond-breaking steps. wikipedia.org

Kinetic Isotope Effect (KIE): The KIE is the ratio of the reaction rate of a substance with a light isotope to the rate of the same substance with a heavy isotope (klight/kheavy). A primary KIE greater than 1 is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, to determine if the C-I bond cleavage is rate-determining in a Suzuki coupling of this compound, one could compare the reaction rate of the standard compound with that of its 13C-labeled analogue at the C7 position. A significant k12C/k13C > 1 would support this hypothesis.

In a study on the palladium-catalyzed hydroamination of styrene (B11656) with aniline (B41778), a substantial 13C KIE at the benzylic carbon was observed. nih.gov This finding supported a mechanism where the rate-determining step was the nucleophilic attack of the amine on a π-phenethyl palladium complex. nih.gov Similarly, a mechanistic study of palladium-catalyzed C-H olefination used deuterium (B1214612) labeling to confirm a C-H activation process and determine a kinetic isotope effect of approximately 2, indicating that C-H bond cleavage is involved in the rate-limiting step. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect Study for a Buchwald-Hartwig Amination of this compound

| Entry | Substrate | k (x 10-4 s-1) | KIE (kH/kD) |

| 1 | This compound | 5.2 | \multirow{2}{}{2.1} |

| 2 | 7-Iodo-d6-isoquinolin-1-amine | 2.5 | |

| 3 | Aniline | 4.8 | \multirow{2}{}{1.1} |

| 4 | Aniline-d5 | 4.4 |

This interactive table presents hypothetical data illustrating how a KIE study might be presented. A KIE value significantly greater than 1 for the deuterated isoquinoline (B145761) would suggest C-H bond cleavage is part of the rate-determining step, whereas a value near 1 for deuterated aniline would suggest C-N bond formation occurs after the rate-determining step.

Crossover Experiments

Crossover experiments are designed to determine whether a reaction proceeds via an intramolecular or intermolecular mechanism. In a typical setup, two similar but distinguishable reactants are allowed to react simultaneously. If the reaction is intermolecular, "crossover" products containing components from both starting materials will be formed. If it is strictly intramolecular, no such crossover products will be observed.

For a hypothetical dimerization of this compound, one could run a crossover experiment with a related, labeled substrate, such as 7-Iodo-2-methylisoquinolin-1-amine. The reaction mixture would contain both this compound and 7-Iodo-2-methylisoquinolin-1-amine. Formation of a "crossed" product (a dimer containing one unit of each starting material) would provide strong evidence for an intermolecular process, likely involving the dissociation of intermediates from the catalyst before product formation.

Radical Scavenger Studies

Some reaction mechanisms, particularly under certain oxidative or photoredox conditions, may involve radical intermediates. To test for the presence of a radical pathway, the reaction is carried out in the presence of a radical scavenger—a compound that can trap radical species and thus inhibit the reaction.

Common radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), 1,4-benzoquinone (B44022) (BQ), and 2,6-di-tert-butyl-4-methylphenol (BHT). If the addition of one of these scavengers significantly slows down or completely stops the reaction, it is strong evidence for a radical mechanism. Control experiments are crucial to ensure that the scavenger is not simply poisoning the catalyst. nih.gov

A detailed mechanistic study on the oxidative cross-coupling of quinolines provides an excellent example of this technique. The researchers added TEMPO, BQ, and BHT to their reaction, and all three were found to almost completely quench the formation of the product. nih.gov To rule out simple catalyst poisoning, a control experiment (hydrogenation of 2-methyl-3-butyn-2-ol) was conducted, which showed that TEMPO had a poisoning effect but did not completely stop the reaction. The complete loss of activity in the primary reaction was therefore attributed to the trapping of essential radical intermediates. nih.gov Further confirmation was obtained using electron paramagnetic resonance (EPR) spectroscopy with a spin trapping reagent, which detected the presence of the proposed methoxyl radical intermediate. nih.gov

Table 2: Hypothetical Radical Scavenger Study for a Reaction of this compound

| Entry | Scavenger (equivalents) | Conversion (%) |

| 1 | None | 95 |

| 2 | TEMPO (2.0) | <5 |

| 3 | 1,4-Benzoquinone (2.0) | 8 |

| 4 | BHT (2.0) | 12 |

This interactive table shows hypothetical results from a radical scavenger study. The dramatic decrease in product conversion in the presence of known radical scavengers would strongly suggest that the reaction proceeds through a radical-mediated mechanism.

Advanced Characterization and Analytical Techniques for 7 Iodoisoquinolin 1 Amine and Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of 7-iodoisoquinolin-1-amine. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. Based on data from related isoquinoline (B145761) and quinoline (B57606) derivatives, the aromatic protons on the isoquinoline ring system would likely appear in the range of δ 7.0-9.0 ppm. The protons on the carbocyclic ring (positions 5, 6, and 8) and the heterocyclic ring (positions 3 and 4) will have characteristic chemical shifts and coupling patterns. The amine protons (-NH₂) are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For comparison, in N-phenylquinolin-2-amine, the aromatic protons appear in a range of δ 6.87-7.78 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbon atom bearing the iodine (C-7) is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine. The carbon atom attached to the amino group (C-1) would also exhibit a characteristic chemical shift. For instance, in N-phenylquinolin-2-amine, the carbon atoms of the quinoline ring resonate between δ 111.9 and 154.7 ppm. rsc.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the isoquinoline ring and the amino group. The chemical shifts would be indicative of the electronic environment of these nitrogen atoms.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of ¹H and ¹³C signals. COSY spectra would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic rings. HSQC and HMBC experiments correlate proton and carbon signals, allowing for the definitive assignment of the carbon skeleton.

Solid-State NMR: Solid-state NMR can be employed to study the structure and dynamics of this compound in its crystalline form, providing information that is complementary to single-crystal X-ray diffraction.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~155-160 |

| 3 | ~6.8-7.2 | ~110-115 |

| 4 | ~7.8-8.2 | ~135-140 |

| 5 | ~7.5-7.8 | ~125-130 |

| 6 | ~7.2-7.5 | ~120-125 |

| 7 | - | ~90-100 |

| 8 | ~8.0-8.4 | ~128-132 |

| 4a | - | ~120-125 |

| 8a | - | ~145-150 |

| -NH₂ | Broad singlet, variable | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

This level of precision allows for the unambiguous determination of the molecular formula from the exact mass. For this compound (C₉H₇IN₂), the expected monoisotopic mass can be calculated with high precision. The presence of iodine would also give a characteristic isotopic pattern in the mass spectrum. For comparison, the calculated mass for the [M+H]⁺ ion of N-propylquinolin-2-amine (C₁₂H₁₄N₂) is 187.1230, with an observed value of 187.1234. rsc.org

| Molecular Formula | Calculated Monoisotopic Mass [M] | Calculated m/z for [M+H]⁺ |

|---|---|---|

| C₉H₇IN₂ | 269.9654 | 270.9727 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. This often appears as a doublet for primary amines. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring system would likely appear in the 1500-1650 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the isoquinoline core are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 (doublet) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Isoquinoline Ring | C=C and C=N Stretch | 1500 - 1650 |

| -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 |

| C-I | C-I Stretch | 500 - 600 |

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

While the crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 7-iodo-8-hydroxyquinoline, has been reported. This analog crystallizes in the monoclinic space group P2₁/n. It is plausible that this compound would also crystallize in a similar system. The X-ray structure would definitively confirm the position of the iodine atom at the 7-position and the amine group at the 1-position. Furthermore, it would provide valuable information about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P2₁/n) or Non-centrosymmetric |

| Key Structural Information | Confirmation of atom connectivity, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of amines, derivatization is often employed to improve chromatographic performance. However, with appropriate column selection (e.g., a polar column), direct analysis of this compound may be possible. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for identification of the compound and any impurities. The analysis of iodinated derivatives of aromatic amines by GC-MS has been successfully demonstrated.

Liquid Chromatography (LC): Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and purification of a wide range of organic compounds. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, is a common method for the analysis of aromatic amines. The retention time of this compound would depend on the specific conditions (e.g., mobile phase composition, pH, column type). HPLC coupled with a UV detector would allow for the quantification of the compound, while coupling to a mass spectrometer (LC-MS) would provide structural information. For preparative applications, LC is invaluable for isolating the pure compound.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| GC | Polar (e.g., WAX) or mid-polar (e.g., 5% phenyl-methylpolysiloxane) | Helium or Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| LC (HPLC) | Reversed-phase (e.g., C18, C8) | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid, triethylamine) | UV-Vis, Mass Spectrometry (MS) |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques are powerful analytical methods that combine a separation technique with a spectroscopic detection technique, providing a robust tool for the analysis of complex mixtures. saspublishers.comnih.gov For the structural characterization and quantification of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. These methods leverage the separation power of chromatography with the identification capabilities of mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. ijsrtjournal.com In GC-MS, components of a sample are separated in the gas phase by a capillary column and then detected by a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). ijarnd.com

For the analysis of this compound, which has a moderate molecular weight, GC-MS can be employed, though its volatility might require elevated temperatures in the injector and column. nih.gov A derivatization step, such as silylation of the primary amine group, could be employed to increase volatility and thermal stability, improving chromatographic peak shape. ijsrtjournal.com The mass spectrum obtained provides detailed structural information based on the fragmentation pattern. core.ac.uk The presence of iodine (monoisotopic mass ≈ 127 amu) and nitrogen would yield a characteristic isotopic pattern and fragmentation pathways, aiding in the identification of the parent compound and related substances.

Key Operating Parameters for GC-MS Analysis of an Isoquinoline Derivative:

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | HP-5 MS (or similar non-polar capillary column) | Separation based on boiling point and polarity. |

| Injector Temperature | 250-280 °C | Ensures complete volatilization of the analyte. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Allows for the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces repeatable fragmentation patterns. |

| MS Detector | Quadrupole or Ion Trap | Mass analysis of the generated fragments. |

This table is illustrative of typical GC-MS conditions and may require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is particularly well-suited for the analysis of compounds that are non-volatile or thermally labile, which can be an advantage for complex nitrogen heterocycles. nih.gov It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of mass spectrometry. saspublishers.com

For this compound, LC-MS is often the preferred method. It circumvents the need for derivatization and avoids potential thermal degradation in a GC system. Reversed-phase HPLC is commonly used for separation, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid to ensure protonation of the analyte for better ionization. nih.gov

Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates a protonated molecular ion [M+H]⁺, providing clear molecular weight information. saspublishers.com Further structural details can be obtained using tandem mass spectrometry (LC-MS/MS), where the molecular ion is fragmented to produce a characteristic spectrum that can be used for definitive identification and quantification. nih.govnih.gov

Illustrative LC-MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 271.0 | 254.0 | Loss of NH₃ (Ammonia) |

| 271.0 | 144.0 | Loss of I (Iodine) |

| 271.0 | 127.0 | Isoquinoline backbone fragment |

This table presents hypothetical fragmentation data for this compound (C₉H₇IN₂) based on common fragmentation pathways for similar structures. The precursor ion [M+H]⁺ has a calculated m/z of 270.97.

Emerging Analytical Methodologies for Complex Nitrogen Heterocycles

The structural diversity and complexity of nitrogen heterocycles necessitate the development and application of more advanced and powerful analytical techniques. openmedicinalchemistryjournal.comfrontiersin.org These emerging methodologies offer higher sensitivity, greater resolution, and more comprehensive structural information than traditional methods.

High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) This technique is a powerful tool for the comprehensive analysis of complex samples. mdpi.com It couples the separation power of HPLC with a hybrid mass analyzer that combines a quadrupole and a time-of-flight (TOF) mass spectrometer. The key advantage of HPLC-Q-TOF-MS is its ability to provide high-resolution and accurate mass measurements. mdpi.com This allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel derivatives, metabolites, or impurities of this compound without authentic standards.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy represents a significant advancement in analytical chemistry. nih.gov While LC-MS provides information about molecular weight and fragmentation, LC-NMR can provide unambiguous, detailed structural information of the compounds as they are separated by the HPLC system. ijfmr.com This is particularly useful for the structural elucidation of unknown isomers of substituted isoquinolines, where mass spectrometry data alone may be insufficient to differentiate between them. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. saspublishers.com This technique is especially suited for the analysis of polar and charged species and requires only very small sample volumes. For derivatives of this compound that may be highly polar or exist as charged species in solution, CE-MS can offer superior separation performance compared to HPLC. saspublishers.com

Summary of Emerging Analytical Techniques:

| Technique | Principle | Key Advantage for Nitrogen Heterocycles |

|---|---|---|

| HPLC-Q-TOF-MS | HPLC separation followed by high-resolution mass analysis. | Accurate mass measurement for elemental composition determination of unknown derivatives and metabolites. mdpi.com |

| LC-NMR | HPLC separation with subsequent online NMR analysis. | Provides complete and unambiguous structural elucidation of separated compounds, including isomers. nih.govijfmr.com |

| CE-MS | Separation based on electrophoretic mobility coupled with MS detection. | High-efficiency separation for polar and charged analytes, requiring minimal sample volume. saspublishers.com |

Synthetic Utility and Strategic Derivatization of 7 Iodoisoquinolin 1 Amine

Role as a Key Intermediate in Multi-Step Organic Syntheses

7-Iodoisoquinolin-1-amine serves as a pivotal intermediate in numerous multi-step synthetic sequences, enabling the efficient construction of highly functionalized isoquinoline (B145761) derivatives. The presence of the C7-iodo group, a versatile handle for cross-coupling reactions, and the C1-amino group, which can be further functionalized or can direct reactions, allows for a modular and convergent approach to complex target molecules.

One of the primary applications of this intermediate is in the synthesis of potent kinase inhibitors. The isoquinoline core is a well-established scaffold in this area, and the ability to introduce diverse substituents at the 7-position via the iodo group is crucial for modulating potency and selectivity. For example, in the synthesis of cortistatin A analogs, a natural product with anti-angiogenic properties, substituted isoquinolines are essential coupling partners. The synthesis of these complex isoquinoline fragments often relies on methodologies where a strategically placed halogen, such as iodine, facilitates the introduction of various functionalities. nih.gov

The synthetic strategy often involves the initial construction of the this compound core, followed by a series of transformations. These can include protection of the amino group, followed by a palladium-catalyzed cross-coupling reaction at the C7-position, and subsequent deprotection and further modification of the amino group. This stepwise approach allows for the systematic exploration of the chemical space around the isoquinoline scaffold.

Development of New Chemical Entities Based on the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. This compound provides a robust platform for the development of new chemical entities (NCEs) by allowing for the introduction of novel and diverse functionalities.

The development of NCEs often involves the exploration of structure-activity relationships (SAR). The C7-iodo group of this compound is particularly amenable to late-stage functionalization, a key strategy in modern drug discovery. This allows for the rapid generation of a library of analogs with diverse substituents at this position, which can then be screened for their biological activity. This approach significantly accelerates the process of identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

For instance, in the quest for novel anticancer agents, the derivatization of the isoquinoline core is a common strategy. By utilizing this compound, medicinal chemists can readily introduce various aryl, heteroaryl, or alkyl groups at the 7-position through well-established cross-coupling reactions, leading to the discovery of NCEs with potent antiproliferative activities.

Access to Diverse Substitution Patterns on the Isoquinoline Scaffold

The inherent reactivity of the C-I bond in this compound provides a gateway to a vast array of substitution patterns on the isoquinoline scaffold. This versatility is a direct result of the numerous palladium-catalyzed cross-coupling reactions that can be employed, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C7-position with high efficiency and functional group tolerance. The following table illustrates the diverse range of substituents that can be introduced using this key intermediate.

| Coupling Reaction | Reactant | Introduced Substituent |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acids/esters | Aryl/Heteroaryl groups |

| Sonogashira | Terminal alkynes | Alkynyl groups |

| Heck | Alkenes | Alkenyl groups |

| Buchwald-Hartwig | Amines, amides, alcohols | Amino, amido, alkoxy groups |

| Stille | Organostannanes | Various organic moieties |

| Negishi | Organozinc reagents | Various organic moieties |

For example, a Suzuki-Miyaura coupling reaction between this compound and an appropriate arylboronic acid can yield 7-arylisoquinolin-1-amine derivatives. Similarly, a Sonogashira coupling with a terminal alkyne introduces an alkynyl substituent at the C7-position. This ability to precisely and controllably install a wide range of functional groups is invaluable for fine-tuning the electronic and steric properties of the isoquinoline molecule, which is critical for optimizing its biological activity or material properties. A versatile synthesis of substituted isoquinolines has been developed where lithiated o-tolualdehyde tert-butylimines condense with nitriles to form intermediates that can be trapped with various electrophiles, leading to a diverse array of highly substituted isoquinolines. nih.gov

Applications in Methodological Advancements in Organic Synthesis

The utility of this compound extends beyond its role as a simple building block; it has also been instrumental in the development and advancement of new synthetic methodologies. The predictable reactivity of its C-I bond makes it an excellent substrate for testing and optimizing new cross-coupling protocols, including those that are more sustainable or efficient.

Recent advancements in organic synthesis have focused on developing mechanochemical methods, which reduce or eliminate the need for bulk solvents. nih.gov The reactivity of compounds like this compound under these conditions can be explored to establish greener synthetic routes. Furthermore, its use in one-pot, multi-step reactions showcases its compatibility with modern synthetic strategies that aim for increased efficiency and atom economy. nih.gov

The development of novel catalysts and ligand systems for cross-coupling reactions often utilizes substrates like this compound to benchmark their performance. The successful coupling of this sterically hindered and electronically complex substrate can be a testament to the efficacy of a new catalytic system.

Precursor to Fused and Polycyclic Heterocyclic Systems

The strategic placement of the amino and iodo groups in this compound also makes it a valuable precursor for the synthesis of more complex fused and polycyclic heterocyclic systems. These larger, more rigid structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for engaging with biological targets.

The synthesis of these fused systems often involves a sequence of reactions where the iodo and amino groups participate in cyclization steps. For instance, a Sonogashira coupling at the C7-position to introduce an alkyne with a terminal reactive group, followed by an intramolecular cyclization involving the C1-amino group, can lead to the formation of novel tetracyclic frameworks. nih.gov

Furthermore, derivatization of the amino group followed by an intramolecular cyclization onto a substituent introduced at the C7-position is another powerful strategy. This approach has been utilized to construct a variety of fused systems, including those containing pyrazole, imidazole, or other heterocyclic rings. nih.govresearchgate.net The ability to construct such complex polycyclic systems from a readily available starting material highlights the strategic importance of this compound in the synthesis of novel and diverse heterocyclic libraries. nih.gov

Future Research Directions and Emerging Trends in Iodoisoquinoline Chemistry

Sustainable Synthesis of Iodoisoquinolines: Towards Greener Methodologies

Traditional synthetic routes to isoquinoline (B145761) derivatives often involve harsh reaction conditions, toxic reagents, and the use of transition-metal catalysts, which raise environmental and economic concerns. nih.govresearchgate.net The future of iodoisoquinoline synthesis lies in the adoption of greener and more sustainable methodologies. Research in this area is expected to focus on several key principles of green chemistry.

The development of synthetic pathways that utilize benign solvents, such as water or bio-based solvents, will be a significant step forward. Furthermore, the use of recyclable catalytic systems, including heterogeneous catalysts and organocatalysts, can minimize waste and reduce the reliance on precious metals. researchgate.net Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, will also be a priority. researchgate.net

Energy-efficient processes, such as microwave-assisted and ultrasound-assisted synthesis, have already shown promise in accelerating reaction times and improving yields in the synthesis of various heterocyclic compounds. researchgate.net The application of these techniques to the synthesis of 7-iodoisoquinolin-1-amine could lead to more sustainable and scalable production methods. Additionally, the use of hypervalent iodine reagents is considered an environmentally friendly approach for the introduction of iodine into organic molecules and could be further explored for the synthesis of iodoisoquinolines. acs.org

| Green Chemistry Approach | Potential Application in Iodoisoquinoline Synthesis | Anticipated Benefits |

| Benign Solvents | Utilizing water, ethanol, or supercritical CO2 as reaction media. | Reduced toxicity and environmental impact. |

| Recyclable Catalysts | Employing solid-supported metal catalysts or organocatalysts. | Minimized catalyst waste and cost. |

| Atom Economy | Designing cascade or one-pot reactions to minimize byproducts. | Increased efficiency and reduced waste. |

| Energy Efficiency | Implementing microwave or ultrasound irradiation. | Faster reaction times and lower energy consumption. |

| Hypervalent Iodine Reagents | Use as "green" iodinating agents. | Avoidance of harsh and toxic iodinating reagents. |

Unexplored Reactivity and Transformation Pathways for Iodinated Aminoquinolines

The dual functionality of this compound, with its reactive C-I bond and the nucleophilic amino group, presents a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging these functionalities to synthesize a diverse range of complex molecules.

The iodine atom at the 7-position is an excellent handle for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. While these reactions are well-established, their application to the this compound scaffold to create libraries of novel derivatives for biological screening remains a fertile area of investigation. The amino group at the 1-position can be readily acylated, alkylated, or used as a directing group for C-H activation reactions, enabling the functionalization of the isoquinoline core at otherwise inaccessible positions.